Product packaging for SKI2496(Cat. No.:CAS No. 1308378-95-1)

SKI2496

Cat. No.: B610864
CAS No.: 1308378-95-1
M. Wt: 739.6918
InChI Key: JLKXURLUTOXXPN-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the cornerstone of reproductive function in both males and females. nih.govmedchemexpress.comfrontiersin.orgmedchemexpress.com This axis involves a coordinated signaling cascade originating in the hypothalamus, a region of the brain that releases GnRH in a pulsatile manner. nih.govfrontiersin.org This pulsatile secretion of GnRH travels through the portal blood system to the anterior pituitary gland. frontiersin.org

In the pituitary, GnRH stimulates the synthesis and release of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govmedchemexpress.comfrontiersin.orgmedchemexpress.com These hormones then act on the gonads (testes in males and ovaries in females). In males, LH stimulates the Leydig cells to produce testosterone, while FSH is crucial for spermatogenesis. frontiersin.org In females, FSH promotes the growth and maturation of ovarian follicles, and LH triggers ovulation and stimulates the corpus luteum to produce progesterone. frontiersin.orgmedchemexpress.com

The HPG axis is a tightly regulated feedback loop. The sex steroids produced by the gonads, such as testosterone, estrogen, and progesterone, exert negative feedback on both the hypothalamus and the pituitary gland, thereby controlling the release of GnRH, LH, and FSH to maintain hormonal balance. nih.gov

Physiological Significance of GnRH and GnRH Receptor Signaling

GnRH, a decapeptide hormone, is the primary regulator of the reproductive endocrine system. nih.govnih.gov Its interaction with the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells, initiates a cascade of intracellular signaling events. acs.orgresearchgate.net

Upon binding of GnRH to its receptor, the receptor activates G-proteins, primarily Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ). nih.govacs.org This leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). nih.govacs.org These signaling pathways are crucial for the synthesis and secretion of LH and FSH. nih.govacs.org The GnRH receptor can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which play a role in the regulation of gonadotropin gene transcription. researchgate.net

The pulsatile nature of GnRH secretion is vital for maintaining the sensitivity of the GnRH receptors. Continuous exposure to GnRH or its agonists leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release. medchemexpress.com

Historical Context of GnRH Receptor Targeting in Reproductive Health

The identification and sequencing of GnRH in 1971 by Andrew V. Schally and Roger Guillemin, for which they were awarded the Nobel Prize, opened the door for therapeutic manipulation of the HPG axis. nih.gov Early therapeutic strategies focused on the development of peptide-based GnRH receptor agonists. These synthetic analogs, with longer half-lives than native GnRH, initially stimulate the GnRH receptor, causing a "flare-up" of LH and FSH, followed by profound suppression of gonadotropin secretion due to receptor desensitization. nih.govclinicaltrials.gov This paradoxical effect has been therapeutically exploited in the management of hormone-dependent diseases such as prostate cancer, breast cancer, endometriosis, and uterine fibroids. nih.govmdpi.comnih.govnih.gov

Subsequently, peptide-based GnRH receptor antagonists were developed. Unlike agonists, antagonists competitively block the GnRH receptor, leading to an immediate and reversible suppression of LH and FSH without an initial stimulatory phase. nih.govfrontiersin.orgfrontiersin.org This immediate onset of action is advantageous in certain clinical settings, such as in assisted reproduction technologies to prevent a premature LH surge. frontiersin.orgfrontiersin.org

Rationale for Developing Small Molecule, Non-Peptide GnRH Receptor Antagonists

While peptide-based GnRH analogs have been clinically successful, they have limitations. Their peptide nature necessitates parenteral administration (injection), which can be inconvenient for long-term treatment. nih.govmdpi.com This has driven the pursuit of orally bioavailable, small molecule, non-peptide GnRH receptor antagonists.

The development of such compounds offers several potential advantages:

Oral Administration: Improved patient convenience and compliance.

Immediate Onset of Action: Similar to peptide antagonists, they avoid the initial hormonal surge seen with agonists. nih.govfrontiersin.org

Reversible Suppression: The effect is reversible upon discontinuation of the drug.

Potential for Titratable Dosing: Oral administration may allow for more precise dose adjustments to achieve the desired level of hormonal suppression.

The quest for orally active, non-peptide GnRH antagonists has led to the exploration of various chemical scaffolds. One such promising compound that has emerged from these efforts is SKI2496, which is based on a uracil (B121893) scaffold. nih.gov

Research Findings on this compound

This compound has been identified as a potent and orally active non-peptide antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor. nih.govmedchemexpress.com Its development represents a significant step in the search for convenient and effective treatments for sex hormone-dependent disorders.

In Vitro Activity of this compound

Preclinical studies have demonstrated the potent in vitro activity of this compound. It exhibits a high binding affinity for the human GnRH receptor (hGnRHR) with an IC50 value of 0.25 nM. medchemexpress.commedchemexpress.com The compound shows selectivity for the human receptor compared to monkey and rat GnRHRs. nih.gov

SpeciesGnRH Receptor IC50 (nM)
Human0.25 medchemexpress.commedchemexpress.com
Monkey13.2 medchemexpress.commedchemexpress.com
Rat279.2 medchemexpress.commedchemexpress.com

Further in vitro experiments have shown that this compound effectively blocks the downstream signaling pathways activated by GnRH. It inhibits GnRH-induced calcium (Ca2+) flux with an IC50 value of 0.76 nM and suppresses the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, with an IC50 value of 2.6 nM. medchemexpress.comfrontiersin.orgmedchemexpress.com

Signaling PathwayIC50 (nM)
Ca2+ Flux Inhibition0.76 medchemexpress.comfrontiersin.orgmedchemexpress.com
ERK1/2 Phosphorylation Inhibition2.6 medchemexpress.commedchemexpress.com

These findings indicate that this compound acts as a potent antagonist by not only blocking the GnRH receptor but also by effectively inhibiting the intracellular signaling cascades that lead to gonadotropin release. frontiersin.org

Properties

CAS No.

1308378-95-1

Molecular Formula

C35H36F7N5O5

Molecular Weight

739.6918

IUPAC Name

(R)-4-((2-(3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-5-(4-((5-(trifluoromethyl)furan-2-yl)methyl)piperazin-1-yl)-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid

InChI

InChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1

InChI Key

JLKXURLUTOXXPN-NDEPHWFRSA-N

SMILES

O=C1C(N2CCN(CC3=CC=C(C(F)(F)F)O3)CC2)=C(C)N(CC4=C(C(F)(F)F)C=CC=C4F)C(N1C[C@H](NCCCC(O)=O)C5=CC=CC=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SKI2496;  SKI-2496;  SKI 2496.

Origin of Product

United States

Discovery and Preclinical Development Paradigms for Ski2496

High-Throughput Screening and Lead Compound Identification

The discovery of SKI2496 emerged from the development of a compound library focused on orally available GnRH receptor antagonists utilizing a uracil (B121893) scaffold. High-throughput screening (HTS) is a widely used method in early drug discovery to rapidly assess large libraries of compounds for desired biological activity against a specific target, such as a receptor patsnap.combiobide.comstudydrive.netresearchgate.netoncodesign-services.comlunenfeld.caevotec.com. This process typically involves automated testing in miniaturized formats, allowing for the quick identification of initial "hit" compounds that show activity biobide.comstudydrive.netresearchgate.netoncodesign-services.comlunenfeld.caevotec.com.

While the specific detailed protocol of the HTS campaign that led to the identification of this compound is not explicitly described in the provided information, the compound library based on the uracil scaffold served as the source for screening. Lead compound identification involves selecting promising hits from the primary screening based on their activity and other desirable properties patsnap.combiobide.comoncodesign-services.comslideshare.netuci.edunih.govresearchgate.net. In the case of this compound, initially referred to as compound 18a, it was selected for further in vivo studies based on its in vitro activity and CYP inhibition profile science.govpatsnap.comscience.govsnu.ac.kr. This suggests that following the initial HTS (or a similar library screening approach), compounds were evaluated for their potency against the GnRH receptor and their potential to inhibit cytochrome P450 enzymes, which are important for drug metabolism. This compound was identified as a promising candidate from this evaluation science.govpatsnap.comscience.govsnu.ac.kr.

Design and Synthesis Strategies Utilizing Uracil Scaffold Architectures

The uracil scaffold played a critical role in the design and synthesis of the compound library from which this compound was identified researchgate.netscience.govpatsnap.comscience.govsnu.ac.krnih.gov. The uracil structure is recognized as an essential active structure in gonadotropin-releasing antagonists nih.gov. The research involved developing a library of orally available GnRH receptor antagonists based on this core uracil architecture science.govscience.govsnu.ac.kr.

Based on reported structure-activity relationships of uracil-derived human GnRH receptor antagonists, specific modifications were introduced. For instance, the N-3 side chain of a related compound was incorporated into the pyrimidine (B1678525) (uracil) scaffold during the synthesis of this compound nih.gov. Previous studies indicated that modifications, such as the introduction of lipophilic electron-withdrawing groups at the 5-benzyl substituent position of uracil, could enhance affinity for the GnRH receptor and increase antagonist activity nih.gov. Strategies also focused on addressing potential issues like CYP3A4 inhibition, which was observed with some uracil derivatives, by adding an extended acid structure in different regions of the uracil scaffold patsnap.comnih.gov.

While the comprehensive, step-by-step synthetic route specifically for this compound is not detailed in the provided text, the information indicates that the synthesis strategies focused on building a library around the uracil scaffold and introducing specific substituents to optimize the pharmacological properties science.govpatsnap.comscience.govsnu.ac.krnih.gov.

Systematic Structure-Activity Relationship (SAR) Investigations for Enhanced Potency

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a compound's chemical structure affect its biological activity evotec.comuci.edudrugdesign.orgchemmethod.comresearchgate.net. These investigations guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties evotec.comuci.edudrugdesign.org.

For this compound, systematic SAR investigations were conducted as part of the lead optimization process nih.govresearchgate.net. These studies were based on reported SAR analyses of uracil-derived GnRH receptor antagonists nih.gov. The goal was to enhance the antagonistic activity towards the human GnRH receptor while improving other characteristics, such as the CYP inhibition profile patsnap.comnih.gov.

The SAR studies informed the structural modifications made to the uracil scaffold. For example, the introduction of specific groups, like the N-3 side chain and modifications at the 5-benzyl position, were guided by SAR to improve GnRH-R affinity and antagonist activity nih.gov. While detailed tables showing the activity of a series of analogs with specific structural changes are not available in the provided text, the research highlights that these investigations were crucial in identifying the structural determinants for potent GnRH receptor antagonism and addressing potential liabilities like CYP inhibition patsnap.comnih.govdrugdesign.org.

Optimization of Pharmacological Profile for Selective GnRH Receptor Antagonism

A key aspect of the preclinical development of this compound was the optimization of its pharmacological profile, with a particular focus on achieving selective antagonism of the human GnRH receptor researchgate.netscience.govpatsnap.comscience.govscience.gov. Achieving selectivity is crucial to minimize potential off-target effects and improve the therapeutic window.

This compound demonstrated highly selective antagonistic activity towards the human GnRH receptor compared to GnRHRs in monkeys and rats science.govpatsnap.comscience.govscience.gov. This selectivity is evidenced by the differences in IC50 values across species.

Receptor SpeciesIC50 (nM)
Human GnRHR0.25 researchgate.net
Monkey GnRHR13.2 researchgate.net
Rat GnRHR279.2 researchgate.net

These data indicate that this compound is significantly more potent at inhibiting the human GnRH receptor than the receptors in these preclinical species, which is a desirable characteristic for a human therapeutic.

Beyond receptor binding, this compound also demonstrated inhibitory effects on GnRH-mediated signaling pathways science.govpatsnap.comscience.govscience.gov. Specifically, it effectively blocked Ca2+ flux with an IC50 value of 0.76 nM and inhibited ERK1/2 phosphorylation with an IC50 value of 2.9 nM researchgate.netnih.gov. These findings confirm that this compound not only binds to the receptor but also effectively inhibits the downstream signaling cascades triggered by GnRH activation nih.gov.

The preclinical studies collectively indicate that through high-throughput screening or library-based identification, strategic design and synthesis utilizing the uracil scaffold, systematic SAR investigations, and focused optimization, this compound was developed as a potent and selective orally available human GnRH receptor antagonist with a promising preclinical profile patsnap.comresearchgate.netscience.govpatsnap.comscience.govscience.gov.

Molecular and Cellular Mechanisms of Ski2496 Action

GnRH Receptor Binding and Antagonistic Activity

SKI2496 functions as an antagonist by competitively binding to the GnRH receptor, thereby preventing endogenous GnRH from activating the receptor researchgate.netnih.gov.

Assessment of Competitive GnRH Receptor Binding Affinities

Studies have assessed the binding affinity of this compound to the GnRH receptor using competitive binding assays. In one study utilizing human GnRH receptors expressed in CHO-K1 cells, this compound demonstrated a high binding affinity with an IC50 value of 0.25 nM medchemexpress.com. Another source reports an IC50 of 0.44 nM in CHO-K1 cells for displacement of [125I]D-Trp6-LHRH from human GnRH receptor membranes medchemexpress.com.

Here is a table summarizing the binding affinity data:

Cell LineReceptor SpeciesAssay TypeIC50 (nM)Reference
CHO-K1HumanCompetitive Binding Assay0.25 medchemexpress.com
CHO-K1Human[125I]D-Trp6-LHRH Displacement0.44 medchemexpress.com

Comparative GnRH Receptor Antagonistic Selectivity Across Species (e.g., human vs. non-human primate, rodent)

This compound has shown selective antagonistic activity towards human GnRH receptors compared to those in monkeys and rats researchgate.netnih.govmedchemexpress.com. Research indicates that this compound exhibits significantly lower antagonistic potency against GnRH receptors from these non-human species researchgate.netmedchemexpress.com.

Comparative antagonistic activity data is presented below:

Receptor SpeciesIC50 (nM)Reference
Human0.25 medchemexpress.com
Monkey13.2 medchemexpress.com
Rat279.2 medchemexpress.com

This data highlights the preferential activity of this compound at the human GnRH receptor researchgate.netmedchemexpress.com.

Interruption of GnRH-Mediated Intracellular Signaling Pathways

Beyond receptor binding, this compound inhibits the intracellular signaling cascades typically activated by GnRH binding.

Inhibition of GnRH-Induced Intracellular Calcium Flux

GnRH binding to its receptor typically triggers an increase in intracellular calcium levels drugtargetreview.complos.org. This compound has been shown to effectively block this GnRH-induced calcium flux nih.govmedchemexpress.com. Studies have reported an IC50 value of 0.76 nM for the inhibition of Ca2+ flux by this compound nih.govmedchemexpress.commedchemexpress.com. Animal trials have further confirmed this inhibitory effect on calcium activation of GnRH-mediated signaling pathways nih.gov.

Attenuation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

The activation of GnRH receptors also leads to the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), which are involved in various cellular processes including proliferation and differentiation nih.govnih.gov. This compound has demonstrated inhibitory activity on ERK1/2 phosphorylation researchgate.netnih.govscispace.com. An IC50 value of 2.9 nM for ERK1/2 phosphorylation inhibition has been reported researchgate.netnih.gov, with another source citing 2.6 nM medchemexpress.com. This indicates that this compound effectively attenuates this downstream signaling event researchgate.netnih.govscispace.com. Animal trials have corroborated the inhibition of ERK activation by this compound in GnRH-mediated signaling pathways nih.gov.

Here is a table summarizing the inhibition of intracellular signaling components:

Signaling ComponentActivity InhibitedIC50 (nM)Reference
Intracellular CalciumGnRH-induced Ca2+ Flux0.76 nih.govmedchemexpress.commedchemexpress.com
ERK1/2 PhosphorylationGnRH-mediated ERK Activation2.9 researchgate.netnih.gov
ERK1/2 PhosphorylationGnRH-mediated ERK Activation2.6 medchemexpress.com

Modulation of Other Downstream Signaling Components (e.g., NFAT inhibition)

In addition to calcium flux and ERK1/2 phosphorylation, this compound has been shown to modulate other downstream signaling components, including inhibiting the activation of Nuclear Factor of Activated T-cells (NFAT) nih.gov. Studies have indicated that this compound can inhibit NFAT activation with an IC50 value of 13 nM in HEK293 cells co-transfected with a reporter construct medchemexpress.com. This suggests that this compound interferes with multiple signaling pathways downstream of the GnRH receptor nih.gov.

Enzymatic Interaction Profiling: Cytochrome P450 (CYP) Inhibition Assessment

The enzymatic interaction profile of a compound, particularly its potential to inhibit Cytochrome P450 (CYP) enzymes, is a critical aspect of its pharmacological characterization. CYP enzymes play a major role in the metabolism of many drugs, and their inhibition can lead to significant drug-drug interactions, affecting the pharmacokinetics and potential toxicity of co-administered medications. Assessment of CYP inhibition is therefore a standard part of the preclinical evaluation of drug candidates. evotec.comopenanesthesia.org

During the development and optimization of orally available gonadotropin-releasing hormone (GnRH) receptor antagonists based on a uracil (B121893) scaffold, including this compound, enzymatic interaction profiling, specifically assessing CYP inhibition, was a key consideration. patsnap.comnih.govresearchgate.net The goal was to identify compounds with potent activity against the human GnRH receptor while minimizing potential liabilities related to CYP enzyme inhibition. patsnap.comnih.govresearchgate.net

Research findings indicated that structural modifications to the lead compound were effective in reducing CYP enzyme inhibition. Specifically, the introduction of a butyric acid side chain was shown to significantly reduce the inhibition of CYP enzymes, particularly CYP3A4, compared to derivatives with other carboxyl-containing groups. nih.gov Additionally, the introduction of chloropyridine groups into the amide side chain was also found to effectively alleviate the inhibition of CYP enzymes. nih.gov

Based on in vitro activity and its favorable CYP inhibition profile, this compound (also referred to as compound 18a in some studies) was selected for further in vivo studies. patsnap.comnih.govresearchgate.net This suggests that this compound demonstrated a reduced potential for causing CYP-mediated drug interactions compared to some related compounds evaluated during the discovery process. While detailed quantitative data (such as IC50 values) for the inhibition of a full panel of CYP isoforms by this compound are not extensively detailed in the immediately available information, the reported research highlights that minimizing CYP inhibition, particularly of CYP3A4, was a deliberate objective in the structural optimization that led to this compound. patsnap.comnih.gov

Compared to Elagolix, another orally available GnRH receptor antagonist, this compound has been reported to exhibit improved bioavailability and superior gonadotropic suppression activity, and its selection was based in part on its favorable CYP inhibition profile. patsnap.comnih.govresearchgate.net This suggests that the modifications incorporated into this compound were successful in achieving a better balance between target potency, pharmacokinetic properties, and reduced potential for CYP interactions.

Based on the available information, the key finding regarding this compound's CYP inhibition profile is the successful reduction of inhibition, particularly of CYP3A4, through specific structural modifications.

FeatureImpact on CYP Inhibition (vs. Lead Compound/Earlier Analogs)Associated Structural Element(s)
Reduced CYP InhibitionDecreasedButyric acid side chain
Alleviated CYP InhibitionDecreasedChloropyridine groups in amide side chain
Favorable ProfileLed to selection for further studiesOverall optimized structure

In Vitro Research Methodologies and Translational Findings for Ski2496

Cell-Based Functional Assays for GnRH Receptor Antagonism

Cell-based assays are employed to evaluate the functional consequences of SKI2496 binding to the GnRH receptor, particularly its ability to antagonize GnRH-induced cellular responses.

The GnRH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) creative-biolabs.comnih.govbmglabtech.com. IP3 then triggers the release of intracellular calcium nih.gov. Measuring the accumulation of inositol phosphates, particularly IP1 (inositol monophosphate), which is a stable metabolite of IP3, is a common method to assess Gq-coupled receptor activation and the inhibitory effect of antagonists nih.govbmglabtech.comrevvity.com.

Inositol phosphate (B84403) accumulation assays, often utilizing techniques like Homogeneous Time-Resolved Fluorescence (HTRF), can quantify IP1 levels in cells stimulated with GnRH in the presence or absence of this compound bmglabtech.combmglabtech.comrevvity.com. A reduction in GnRH-stimulated inositol phosphate accumulation by this compound indicates its effectiveness as a functional GnRH receptor antagonist researchgate.netnih.gov. Studies have shown that slowly dissociating ligands can exhibit insurmountable antagonism, reducing the maximal response to GnRH, while rapidly dissociating ligands show surmountable antagonism without affecting the maximum response researchgate.net.

Reporter gene assays are valuable tools for monitoring the transcriptional activity downstream of receptor activation. Alpha T3-1 cells are a commonly used immortalized gonadotroph cell line that expresses high levels of the GnRH receptor, making them a suitable model for studying GnRH receptor signaling nih.govfrontiersin.orgmdpi.comuniversiteitleiden.nlucsd.edunih.gov.

In these assays, cells are transfected with a reporter construct where the expression of a detectable protein (e.g., luciferase or green fluorescent protein) is driven by a promoter element responsive to GnRH signaling pathways, such as those activated by ERK or calcium signaling creative-biolabs.comfrontiersin.org. By measuring reporter gene expression levels, researchers can assess the ability of this compound to inhibit GnRH-induced transcriptional responses. Inhibition of reporter gene activity in GnRH-stimulated alpha T3-1 cells by this compound provides evidence of its antagonistic effect on GnRH receptor-mediated gene transcription frontiersin.org.

Beyond immediate signaling events, in vitro studies also investigate the impact of this compound on cellular processes like proliferation and apoptosis, which are relevant to sex hormone-dependent disorders. GnRH receptors are expressed in various reproductive tissues and certain cancer cells, where they can influence cell growth and survival unimi.itmdpi.commdpi.comgoettingen-research-online.de.

Studies using cell lines relevant to conditions like endometriosis or uterine fibroids, or even certain cancer cell lines expressing GnRH receptors, can assess how this compound affects cell proliferation rates and induces apoptosis unimi.itmdpi.comgoettingen-research-online.de. GnRH antagonists have been reported to inhibit the proliferation and induce apoptosis in certain cancer cells expressing GnRH receptors, potentially by interfering with growth factor receptor pathways unimi.itmdpi.com. Evaluating these effects for this compound in appropriate cell models helps to understand its potential therapeutic implications beyond pituitary gonadotrophs.

Biochemical Characterization of Target Engagement

Biochemical assays provide direct evidence of this compound binding to the GnRH receptor and its effects on key signaling molecules.

Radioligand displacement binding assays are a standard method to determine the affinity and selectivity of a compound for a specific receptor sygnaturediscovery.comgiffordbioscience.comeurofins.comsci-hub.se. This technique involves using a radiolabeled ligand that binds specifically to the GnRH receptor sygnaturediscovery.comgiffordbioscience.com. Increasing concentrations of the unlabeled test compound, this compound, are then added to compete with the radioligand for binding sites on cell membranes or purified receptors sygnaturediscovery.comgiffordbioscience.comsci-hub.se.

By measuring the displacement of the radiolabeled ligand, the binding affinity (expressed as Ki or IC50) of this compound for the GnRH receptor can be determined sygnaturediscovery.comgiffordbioscience.comeurofins.com. Studies have shown that this compound exhibits potent binding affinity for the human GnRH receptor, with reported IC50 values in the nanomolar range medchemexpress.com. These assays are crucial for confirming that this compound directly interacts with the GnRH receptor and for assessing its selectivity against other related or unrelated receptors researchgate.netnih.govmedchemexpress.com.

Data Table 1: this compound Binding Affinity to GnRH Receptors

Receptor TypeSpeciesIC50 (nM)Source
GnRH ReceptorHuman0.25 medchemexpress.com
GnRH ReceptorMonkey13.2 medchemexpress.com
GnRH ReceptorRat279.2 medchemexpress.com

GnRH receptor activation triggers various downstream signaling cascades involving enzymes such as phospholipase C (PLC), protein kinase C (PKC), and extracellular signal-regulated kinases (ERKs) researchgate.netcreative-biolabs.comfrontiersin.orgnih.gov. Enzyme activity assays are used to measure the effect of this compound on the activity of these key signaling components.

For instance, assays can measure the phosphorylation status of ERK1/2, a common downstream target of GnRH signaling researchgate.netfrontiersin.orgnih.gov. Inhibition of GnRH-stimulated ERK1/2 phosphorylation by this compound indicates that it effectively blocks this signaling pathway researchgate.net. Similarly, assays can assess the activity of PLC or other enzymes involved in the GnRH signaling cascade. Studies have shown that this compound inhibits ERK1/2 phosphorylation with an IC50 value of 2.6 nM medchemexpress.com. These biochemical assays help to elucidate the specific steps in the GnRH signaling pathway that are modulated by this compound.

Data Table 2: this compound Inhibition of GnRH-Mediated Signaling Components

Signaling ComponentAssay TypeIC50 (nM)Source
Ca2+ fluxFunctional Assay0.76 medchemexpress.com
ERK1/2 phosphorylationEnzyme Activity Assay2.6/2.9 researchgate.netmedchemexpress.com

Drug Metabolism and Pharmacokinetic (DMPK) Characterization In Vitro

In vitro DMPK studies are crucial in early drug development to understand how a compound is processed by the body's enzymes and to predict potential drug-drug interactions idbs.comnuvisan.com. These studies provide insights into metabolic stability, the enzymes involved in metabolism, and the potential for a compound to inhibit or induce drug-metabolizing enzymes.

Microsomal Stability and Metabolic Pathway Identification

Microsomal stability assays are a standard in vitro method used to assess the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes and other metabolizing enzymes present in liver microsomes bioduro.comdomainex.co.uk. This assay helps predict the in vivo hepatic clearance of a drug candidate domainex.co.uk. While specific detailed data on this compound's microsomal stability and identified metabolic pathways were not extensively detailed in the provided search results, the selection of this compound (compound 18a) for further in vivo studies was based, in part, on its in vitro activity and CYP inhibition profile researchgate.netpatsnap.comx-mol.comnih.govacs.org. This suggests that its metabolic stability profile was considered favorable during the early screening phase.

General in vitro microsomal stability assays involve incubating the compound with liver microsomes in the presence of NADPH and measuring the depletion of the parent compound over time bioduro.comdomainex.co.uk. The half-life (t1/2) and intrinsic clearance (CLint) can be determined from these studies bioduro.comdomainex.co.uk. Metabolic pathway identification often involves analyzing the metabolites formed during the incubation using techniques like LC-MS/MS bioduro.com.

Comparative In Vitro Efficacy and Selectivity Profiling with Reference Compounds (e.g., Elagolix)

Comparative in vitro studies are vital to benchmark the efficacy and selectivity of a novel compound against existing therapies or reference compounds. Elagolix is a relevant reference compound for this compound, as both are orally available GnRH receptor antagonists researchgate.netnih.govdovepress.com.

In vitro studies demonstrated that this compound exhibits potent and selective antagonistic activity toward the human GnRH receptor (hGnRH-R) researchgate.netpatsnap.comx-mol.comnih.govacs.orgnih.gov. It also showed inhibitory effects on GnRH-mediated signaling pathways researchgate.netpatsnap.comx-mol.comnih.govacs.orgnih.gov. Specifically, this compound demonstrated ERK1/2 phosphorylation inhibitory activity with an IC50 value of 2.9 nM researchgate.netnih.gov. These results indicate that this compound effectively inhibits both GnRH-R activity and downstream signaling researchgate.netnih.gov.

Comparative in vitro data highlighted that this compound exhibited more selective antagonistic activity toward human GnRH receptors compared to those in monkeys and rats researchgate.netpatsnap.comx-mol.comnih.govacs.orgnih.gov. While the search results emphasize the improved in vivo pharmacokinetic and pharmacodynamic profiles of this compound compared to Elagolix, the initial selection of this compound was based on its in vitro activity and CYP inhibition profile, suggesting favorable in vitro characteristics relative to other compounds in the library and potentially Elagolix in certain aspects researchgate.netpatsnap.comx-mol.comnih.govacs.org. The precise comparative in vitro efficacy (e.g., receptor binding affinity, functional antagonism IC50) and selectivity profiles (against other receptors or targets) of this compound directly against Elagolix in the same in vitro assays were not provided in detail in the search results. However, the decision to advance this compound was informed by these initial in vitro comparisons.

Based on the available information, a summary of key in vitro findings for this compound is presented in the table below:

In Vitro Study AreaKey Findings for this compound
GnRH Receptor Antagonism Potent antagonistic activity towards human GnRH-R. researchgate.netpatsnap.comx-mol.comnih.govacs.orgnih.gov
Selectivity More selective for human GnRH-R over monkey and rat GnRHRs. researchgate.netpatsnap.comx-mol.comnih.govacs.orgnih.gov
Intracellular Signaling Inhibition Inhibits GnRH-mediated signaling pathways, including ERK1/2 phosphorylation (IC50 = 2.9 nM). researchgate.netnih.gov
CYP Inhibition Profile Favorable profile, contributing to selection for further studies. researchgate.netpatsnap.comx-mol.comnih.govacs.org
Microsomal Stability Considered during selection, profile not detailed in results. researchgate.netpatsnap.comx-mol.comnih.govacs.org

In Vivo Preclinical Research Methodologies and Pharmacodynamic Outcomes for Ski2496

Animal Model Selection and Experimental Design for Reproductive Endocrine System Studies

The selection of animal models for studying the effects of SKI2496 on the reproductive endocrine system is guided by the need to utilize systems that can recapitulate aspects of human reproductive physiology and the mechanism of action of GnRH antagonists.

Rodent Models (e.g., rat, mouse)

Rodent models, such as rats and mice, are commonly employed in preclinical reproductive endocrine research due to their well-characterized reproductive cycles, availability, and the ability to conduct studies with relatively large group sizes. Studies involving this compound have included pharmacokinetic evaluations in rats and investigations in endometriosis mouse models to assess effects on reproductive hormone levels. researchgate.net Research on GnRH antagonists and gonadotropin regulation in rodents provides a foundation for understanding the potential effects of compounds like this compound on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. science.gov

Non-Human Primate Models (e.g., monkey, macaque)

Non-human primate models, such as monkeys and macaques, are valuable for preclinical reproductive studies because their reproductive systems and hormonal regulation share greater similarities with humans compared to rodents. This compound has been shown to exhibit more selective antagonistic activity toward the human GnRH receptors compared to the GnRH receptors in monkeys and rats, highlighting the relevance of evaluating its effects in primate models to better predict human responses.

Development of Humanized GnRH Receptor Animal Models

To specifically address the activity of compounds targeting the human GnRH receptor, humanized GnRH receptor animal models have been developed. These models, such as human GNRHR1 knock-in mice, are engineered to express the human GnRH receptor, providing a more relevant in vivo system for evaluating the efficacy of human-specific GnRH antagonists like this compound. Studies using such models allow for the investigation of compound activity on the human receptor in a physiological context, overcoming limitations associated with species-specific differences in receptor properties.

Evaluation of Gonadotropin Suppression Activity In Vivo

A primary objective of preclinical in vivo research on this compound is to assess its ability to suppress the secretion of gonadotropins, specifically LH and FSH, from the pituitary gland. This suppression is a direct consequence of its antagonistic action on the GnRH receptor, which is crucial for regulating the synthesis and release of these hormones.

Luteinizing Hormone (LH) Secretion Inhibition

Studies have indicated that this compound effectively suppresses gonadotropic activity in preclinical models, leading to a decrease in LH secretion. This compound, also referred to as 18a in some research, has demonstrated superior gonadotropic suppression activity compared with Elagolix in pharmacokinetic and pharmacodynamic evaluations. The inhibition of LH secretion is a key pharmacodynamic outcome for GnRH antagonists and is evaluated in animal models by measuring circulating LH levels following compound administration. researchgate.netscience.gov

Impact on Downstream Ovarian Hormone Production

Preclinical findings indicate that this compound exerts a selective antagonistic effect on sex hormone synthesis. nih.gov This action leads to the suppression of gonadotropins and, consequently, downstream ovarian hormones. nih.gov GnRH antagonists like this compound function by blocking GnRH receptors in the pituitary gland, which reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orguni.luguidetopharmacology.orggoogle.comscience.gov Since LH and FSH regulate the production of ovarian hormones, including estrogen and progesterone, the suppression of gonadotropins by this compound results in decreased levels of these steroid hormones, inducing a state of low estrogen after continuous administration. newdrugapprovals.org

In Vivo Pharmacokinetic Assessments

In vivo pharmacokinetic assessments of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion profile in living systems. These evaluations are essential for determining how the compound is handled by the body and informing its potential as a therapeutic agent. Pharmacokinetic profiles of this compound have been evaluated in various species, including rats, dogs, and monkeys. wikipedia.org These assessments have revealed improved bioavailability for this compound. wikipedia.orguni.luguidetopharmacology.orggoogle.com

Oral Bioavailability Studies

Oral bioavailability is a critical pharmacokinetic parameter, representing the fraction of an orally administered dose that reaches the systemic circulation in an unchanged form. This compound was specifically selected for further in vivo studies due to its favorable pharmacokinetic profiles, which include improved bioavailability. wikipedia.orguni.luguidetopharmacology.orggoogle.com The compound is considered a promising candidate for an orally available hormonal therapy, attributed to its potent and selective activity combined with these favorable pharmacokinetic characteristics. wikipedia.orggoogle.comscience.gov Studies have indicated that oral administration of this compound showed higher bioavailability compared to oral administration of Elagolix. wikipedia.orguni.luguidetopharmacology.orggoogle.comscience.gov

Duration of Action and Exposure-Response Relationships

Understanding the duration of action and the relationship between exposure and response is vital for characterizing a drug's effects over time. The duration of action refers to how long a drug's effects persist, while exposure-response relationships describe how the level of drug in the body correlates with the magnitude of its pharmacological effect. While specific detailed data tables on the duration of action and exposure-response relationships for this compound were not extensively available in the search results, the concept of "exposure durations" has been mentioned in the context of dose-response studies for this compound. Research on GnRH-R antagonists in general suggests that structural modifications, such as the introduction of a trifluoromethyl group, can significantly prolong the duration of drug action. newdrugapprovals.org

Comparative In Vivo Efficacy and Pharmacodynamics with Established GnRH Antagonists

Comparative in vivo studies have been conducted to benchmark the efficacy and pharmacodynamic profile of this compound against established GnRH antagonists, particularly Elagolix, which is noted as a clinically advanced compound. wikipedia.orguni.luguidetopharmacology.orggoogle.comscience.gov These comparisons are important for positioning this compound within the landscape of existing therapies.

Pharmacokinetic and pharmacodynamic evaluations have indicated that this compound exhibits superior gonadotropic suppression activity when compared to Elagolix. wikipedia.orguni.luguidetopharmacology.orggoogle.comscience.gov This suggests that this compound may achieve a greater degree of suppression of gonadotropins (LH and FSH) at comparable exposure levels or achieve similar suppression at lower exposure levels than Elagolix.

Preclinical Toxicological Evaluation Methodologies

Preclinical toxicological evaluations are a mandatory and critical step in the drug development process before a compound can proceed to human clinical trials. These studies are designed to assess the safety profile of a potential drug candidate in animal models and identify any potential organ toxicities or adverse effects. This compound has entered these preclinical toxicological evaluations. nih.gov

Therapeutic Research Applications of Ski2496 in Preclinical Disease Models

Endometriosis Preclinical Research

Endometriosis is a chronic condition characterized by the presence of endometrial-like tissue outside the uterus, leading to pain and infertility. minervamedica.itnih.govresearchgate.netanimalresearch.info Preclinical research using animal models is crucial for understanding the disease and evaluating potential therapies like SKI2496. animalresearch.infodrugdiscoverynews.commurdoch.edu.aunih.gov

Establishment and Characterization of Endometriosis Animal Models

Various animal models have been developed to study endometriosis, including rodents (mice and rats), rabbits, hamsters, and non-human primates. animalresearch.infonih.gov Rodent models, particularly in mice and rats, are widely used in the early stages of drug development. animalresearch.info These models often involve the transplantation of uterine tissue fragments into the peritoneal cavity of recipient animals to mimic the human condition. animalresearch.info While non-human primates have natural menstrual cycles, unlike rodents, the selection of a model depends on the specific aspects of the disease being investigated, as each model has its strengths and limitations. animalresearch.infonih.gov The development and characterization of these models are essential for evaluating the efficacy of potential treatments. drugdiscoverynews.commurdoch.edu.au

Efficacy Studies of this compound in Suppressing Endometriotic Lesion Progression

Studies have evaluated the efficacy of this compound in preclinical models of endometriosis. Research indicates that this compound has demonstrated significant efficacy in suppressing endometriotic lesion growth in a preclinical model of endometriosis. This suppression of lesion growth is achieved without inducing the systemic hormonal fluctuations typically associated with traditional GnRH agonists. The compound has shown strong efficacy and a long duration of action in pharmacokinetic evaluations in rats and monkeys. nih.gov

Investigation of this compound's Influence on Endometriosis-Associated Biomarkers and Pathways (e.g., inflammation, angiogenesis)

Endometriosis is associated with inflammation and angiogenesis, processes that contribute to the development and progression of lesions. nih.govmdpi.commdpi.com Research into the influence of this compound on these endometriosis-associated biomarkers and pathways is ongoing. While specific detailed findings on this compound's direct impact on inflammation and angiogenesis biomarkers are not extensively detailed in the provided search results, the compound's mechanism as a GnRH receptor antagonist suggests an indirect influence on hormone-dependent pathways that contribute to these processes. nih.govnih.gov GnRH antagonists work by suppressing gonadotropin secretion, leading to reduced estrogen levels, and estrogen is known to play a role in inflammation and angiogenesis in endometriosis. nih.govnih.gov Biomarkers for endometriosis, including inflammatory markers, immunologic markers, and angiogenic cytokines, are areas of ongoing research for diagnosis and understanding disease progression. minervamedica.itnih.govsciomics.defrontiersin.org

Uterine Fibroid Preclinical Research

Uterine fibroids, or leiomyomas, are benign tumors of the uterus that are influenced by hormones, particularly estrogen and progesterone. pacehospital.comiomcworld.comnih.gov Preclinical models are vital for assessing potential therapies for this condition. nih.govresearchgate.netfrontiersin.organilocus.com

Assessment of this compound's Therapeutic Potential in Fibroid Regression Models

This compound, as an orally available GnRH receptor blocker, has been synthesized and characterized, exhibiting selective antagonistic activity towards the human GnRH receptor and an inhibitory effect on GnRH-mediated signaling pathways. nih.gov It has shown improved bioavailability and superior gonadotropic suppression activity compared to another compound, elagolix, suggesting its potential as an orally available GnRH receptor blocker for conditions like uterine fibroids. nih.gov While the provided information highlights this compound as a promising candidate and lists it among drugs being investigated for uterine fibroids, detailed data specifically on this compound's efficacy in inducing fibroid regression in preclinical models is not extensively provided in the search results. nih.goviomcworld.com GnRH agonists and antagonists, in general, have been shown to reduce fibroid size by suppressing estrogen levels. nih.govradiologykey.com For instance, a study with goserelin, a GnRH agonist, showed a significant reduction in uterine volume in women with fibroids. nih.gov

Cellular and Molecular Responses to this compound in Fibroid Tissue

Research into the cellular and molecular effects of this compound in fibroid tissue has focused on its ability to inhibit key signaling pathways. Studies have shown that this compound effectively blocks Ca2+ flux with an IC50 value of 0.76 nM. medchemexpress.comnih.gov Furthermore, this compound has demonstrated inhibitory activity on ERK1/2 phosphorylation, with an IC50 value of 2.6 nM or 2.9 nM depending on the source. medchemexpress.comnih.govresearchgate.net These findings suggest that this compound inhibits both GnRH receptor activity and intracellular GnRH-mediated signaling pathways. nih.govresearchgate.net Animal trials have further corroborated these in vitro results, confirming this compound's inhibitory effects on both Ca2+ flux and ERK activation in GnRH-mediated signaling pathways. nih.govresearchgate.net

The inhibition of these pathways is significant because GnRH-mediated signaling plays a crucial role in the proliferation and growth of hormone-dependent tissues, including uterine fibroids. By blocking these pathways, this compound aims to reduce fibroid size and alleviate associated symptoms.

Here is a summary of key cellular and molecular responses to this compound:

ResponseIC50 ValueTarget Species
Blocking Ca2+ flux0.76 nMHuman
Inhibiting ERK1/2 phosphorylation2.6 nM / 2.9 nMHuman
Inhibiting serum LH concentrationsNot specified (in vivo)Animal models

Other Potential Hormone-Dependent Disorder Research

Beyond uterine fibroids, this compound is being investigated for its potential in the research of other sex hormone-dependent disorders. medchemexpress.com Its mechanism as a GnRH receptor antagonist makes it a promising candidate for conditions where the hypothalamic-pituitary-ovarian (HPO) axis and the resulting hormone levels play a significant role in disease pathogenesis. nih.gov

Endometriosis is one such disorder where this compound is considered a promising candidate for oral hormone therapy treatment. nih.govfrontiersin.org Endometriosis is a common benign gynecological disorder in reproductive-aged women characterized by the growth of uterine tissue outside the uterus, driven by estrogen. frontiersin.orgresearchgate.net Preclinical studies have evaluated this compound for endometriosis treatment, highlighting its strong efficacy and long duration in animal models. frontiersin.org

The preclinical development of this compound for these hormone-dependent disorders underscores its potential as an orally available GnRH receptor blocker with improved characteristics compared to existing compounds. nih.govresearchgate.net

Advanced Research Avenues and Future Directions for Ski2496

Structural Biology and Ligand-Receptor Interaction Elucidation

Understanding the precise interaction between SKI2496 and the human GnRHR at an atomic level is crucial for rational drug design and optimization.

High-Resolution Structural Analysis of this compound-GnRHR Complex (e.g., cryo-EM, X-ray crystallography)

High-resolution structural techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are invaluable tools for determining the three-dimensional structure of protein-ligand complexes jeolusa.compeakproteins.comcreative-biostructure.comnih.gov. While X-ray crystallography has historically been the gold standard for atomic-resolution structures, cryo-EM has seen significant advancements and is particularly useful for challenging targets like membrane proteins, which include GPCRs like the GnRHR jeolusa.compeakproteins.comcreative-biostructure.comnih.govcriver.com. Obtaining a high-resolution structure of the this compound-GnRHR complex using either or both of these techniques would provide detailed insights into the binding pose of this compound within the receptor pocket, the specific amino acid residues involved in the interaction, and the conformational changes induced in the receptor upon antagonist binding jeolusa.compeakproteins.comcreative-biostructure.comnih.govnih.govnih.gov. This structural information is fundamental for structure-based drug design efforts aimed at developing next-generation GnRHR antagonists with improved potency, selectivity, and pharmacokinetic profiles.

Computational Modeling and Molecular Dynamics Simulations of Binding Modes

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, complement experimental structural biology by providing dynamic insights into ligand-receptor interactions nih.govnih.govresearchgate.netsemanticscholar.orgnih.govarxiv.org. Molecular docking can predict the likely binding orientations of this compound within the GnRHR binding site, while MD simulations can explore the stability of the complex, the flexibility of the receptor and ligand, and the energetic contributions of key interactions over time nih.govresearchgate.netsemanticscholar.orgnih.govarxiv.org. These simulations can help to refine the understanding of the binding modes suggested by experimental structures and to predict the binding affinity and kinetics nih.gov. Furthermore, computational modeling can be used to investigate the impact of modifications to the this compound structure on its binding to the GnRHR and to identify potential off-target interactions nih.govnih.gov.

Chemical Biology and Medicinal Chemistry Advancements

Building upon the understanding of this compound's interaction with its target, chemical biology and medicinal chemistry efforts can focus on designing and synthesizing novel compounds with enhanced therapeutic properties.

Design and Synthesis of Next-Generation this compound Analogs with Refined Properties

The uracil (B121893) scaffold of this compound has been identified as an essential active structure for GnRH antagonists researchgate.netnih.gov. Future research involves the design and synthesis of analogs of this compound with refined properties researchgate.netresearchgate.netscience.govslideshare.net. This includes modifying the existing uracil scaffold and its side chains to optimize aspects such as potency, selectivity for the human GnRHR, metabolic stability, and pharmacokinetic profiles researchgate.netresearchgate.netsnu.ac.kr. Structure-activity relationship (SAR) studies, potentially guided by structural and computational data, will be crucial in identifying key functional groups and structural features that contribute to the desired pharmacological profile researchgate.netnih.govsnu.ac.krfrontiersin.org. The goal is to develop analogs that retain the high antagonistic activity of this compound while potentially improving its drug-like properties and reducing any potential liabilities.

An example of this approach involves introducing various substituents in the phenyl ring of the N-3 side chain to explore potency and pharmacokinetic properties snu.ac.kr. Incorporating these results into the 5-piperazinyluracil core, which showed potent activity and a favorable pharmacokinetic profile in previous studies, is also a strategy snu.ac.kr. Studies have shown that introducing aromatic substituents at the ortho or meta position can improve in vitro antagonistic activity snu.ac.kr.

Exploration of Alternative Scaffolds for Enhanced Drugability

While the uracil scaffold is a valid starting point, exploring alternative chemical scaffolds for GnRHR antagonism is another important avenue researchgate.netresearchgate.netresearchgate.netfrontiersin.orgslideshare.netresearchgate.net. This diversification of chemical space can lead to the discovery of compounds with potentially improved drugability, including better absorption, distribution, metabolism, excretion (ADME) properties, and reduced off-target effects. Research in this area would involve high-throughput screening of diverse chemical libraries or rational design based on the pharmacophore model of GnRHR antagonists. Identifying novel scaffolds could provide backup candidates or even superior alternatives to the uracil-based compounds.

Innovative Preclinical Assessment Technologies

As this compound progresses through preclinical evaluation, the application of innovative assessment technologies can provide more comprehensive and predictive data. Preclinical assessment is a critical step to evaluate the safety, efficacy, and pharmacokinetics of a compound before human trials pcronline.comnih.govfondazionetelethon.itfda.gov.

This could involve utilizing advanced in vitro models, such as organ-on-a-chip systems, which can better mimic the complexity of human physiology and provide more relevant data on this compound's effects on target tissues and potential interactions with other organs nih.gov. Furthermore, advanced imaging techniques could be employed in in vivo preclinical studies to monitor drug distribution, receptor occupancy, and pharmacodynamic effects in real-time pcronline.com. The use of sophisticated animal models that more closely recapitulate human disease conditions relevant to GnRHR antagonism (e.g., endometriosis or uterine fibroids) can also enhance the predictive value of preclinical studies researchgate.netnih.govnih.govresearchgate.net. The integration of computational modeling with experimental preclinical data can further refine predictions of human pharmacokinetics and pharmacodynamics nih.govresearchgate.netsemanticscholar.orgnih.govarxiv.org.

Application of Organ-on-Chip and Microphysiological Systems for Efficacy Evaluation

Organ-on-chip (OoC) and microphysiological systems (MPS) are emerging technologies that aim to simulate human organ-level function and disease in vitro using microfluidic devices and engineered tissues utwente.nlresearchgate.netsciencesconf.orgaltex.orgnih.govaltex.orgmdpi.comnih.gov. These systems offer potential advantages in drug development by providing more human-relevant models compared to traditional cell cultures and animal studies, potentially improving the prediction of drug efficacy and toxicity utwente.nlresearchgate.netaltex.orgnih.govaltex.orgmdpi.comnih.govwhiterose.ac.uk.

The application of OoC and MPS for evaluating the efficacy of compounds like this compound could involve creating models of relevant reproductive tissues, such as the pituitary gland or uterine endometrium, that express GnRH receptors. By exposing these engineered tissues to this compound within the controlled microfluidic environment of an OoC or MPS, researchers could assess the compound's ability to inhibit GnRH-mediated signaling and its effects on tissue function in a system that more closely mimics the in vivo environment than traditional 2D cell cultures utwente.nlresearchgate.netsciencesconf.orgaltex.orgnih.govaltex.orgmdpi.comnih.gov. This could provide valuable insights into the compound's efficacy and mechanism of action in a more physiologically relevant context before or in parallel with in vivo studies. The integration of different tissue types in multi-organ chips could also allow for the investigation of systemic effects and potential interactions nih.gov.

Implementation of Artificial Intelligence and Machine Learning in Compound Optimization

For this compound, AI and ML could be implemented in compound optimization by leveraging data from its preclinical evaluation and structure-activity relationship studies nih.govresearchgate.netresearchgate.net. ML models could be trained on datasets containing structural information of various uracil-scaffold based compounds and their biological activities (e.g., GnRH receptor binding affinity, inhibition of signaling pathways) and pharmacokinetic properties researchgate.netnih.govscience.govresearchgate.netscience.govscience.govscience.govnih.gov. These models could then be used to predict the properties of novel this compound analogs, guiding the synthesis and testing of compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles arxiv.orgharvard.edufrontiersin.orgmdpi.com. AI could also assist in designing de novo GnRH receptor antagonists based on the insights gained from this compound and other active compounds harvard.edumdpi.com. Furthermore, ML can aid in predicting and optimizing multiple properties simultaneously during the lead optimization stage arxiv.org.

Investigation of Novel Biological Targets and Polypharmacology

While this compound is primarily characterized as a GnRH receptor antagonist, the investigation of novel biological targets and polypharmacology could be a relevant area for future research umk.pl. Polypharmacology refers to the ability of a single drug to interact with multiple molecular targets science.govscience.govscience.gov. While the primary mechanism of action of this compound involves the GnRH receptor, exploring potential off-target interactions or effects on other biological pathways could provide a more comprehensive understanding of its pharmacological profile.

Research could involve in vitro screening of this compound against a panel of various receptors, enzymes, and transporters to identify any unintended interactions. Computational approaches, such as target prediction algorithms based on the compound's chemical structure, could also be employed to suggest potential off-targets scilit.com. Understanding any polypharmacological aspects of this compound is important for fully characterizing its effects and could potentially reveal additional therapeutic benefits or potential liabilities. However, the primary focus of research on this compound to date has been its selective antagonism of the human GnRH receptor researchgate.netnih.govscience.govresearchgate.netscience.govscience.govscience.govnih.gov.

Addressing Challenges and Future Research Priorities in Oral GnRH Antagonist Development

The development of oral GnRH antagonists like this compound faces several challenges and presents key future research priorities nih.govurotoday.comfrontiersin.orgurologytimes.comresearchgate.net. One significant challenge for oral formulations is achieving optimal bioavailability and pharmacokinetic properties to ensure consistent and effective systemic exposure researchgate.netnih.govscience.govresearchgate.netscience.govscience.govscience.govnih.gov. While this compound has shown improved bioavailability compared to Elagolix in preclinical studies, further research is crucial to fully understand its absorption, distribution, metabolism, and excretion in humans researchgate.netnih.govscience.govresearchgate.netscience.govscience.govscience.govnih.gov.

Another priority is to continue to evaluate the long-term efficacy and safety of oral GnRH antagonists umk.plnih.govresearchgate.net. While these antagonists offer advantages such as rapid gonadotropin suppression without the initial flare effect seen with agonists, long-term use can lead to hypoestrogenic effects nih.govurologytimes.comresearchgate.net. Future research needs to focus on strategies to mitigate these effects, potentially through the use of add-back therapy, while maintaining therapeutic benefits nih.govresearchgate.net.

Identifying appropriate patient populations and refining administration methods for oral GnRH antagonists are also important future directions urotoday.comfrontiersin.orgfrontiersin.org. Research is needed to determine which patients are most likely to benefit from this class of drugs and how to optimize dosing regimens for different conditions and individual patient needs nih.govurotoday.comfrontiersin.orgresearchgate.netfrontiersin.org.

Furthermore, comparative studies with existing treatments, including GnRH agonists and other therapies for conditions like endometriosis and uterine fibroids, are essential to establish the place of oral GnRH antagonists in clinical practice nih.govresearchgate.net. Future research should also explore the potential of oral GnRH antagonists in treating other hormone-dependent conditions mdpi.com.

Interactive Data Table: Preclinical Comparison of this compound and Elagolix

FeatureThis compoundElagolixSource
Antagonistic ActivityHighly selective for human GnRH-RLess selective than this compound (implied) researchgate.netnih.govscience.govresearchgate.netscience.govscience.govscience.govnih.gov
GnRH-mediated signalingInhibits Ca2+ flux and ERK activationInhibits GnRH-mediated signaling pathways nih.govresearchgate.net
BioavailabilityImproved compared to ElagolixLower than this compound researchgate.netnih.govscience.govresearchgate.netscience.govscience.govscience.govnih.gov
Gonadotropic SuppressionSuperior compared to ElagolixInferior to this compound researchgate.netnih.govscience.govresearchgate.netscience.govscience.govscience.govnih.gov
Preclinical ToxicologyHas entered preclinical toxicological evaluationsClinically advanced compound nih.govresearchgate.net

Q & A

Q. What tools validate this compound’s target engagement in vivo?

  • Answer :
  • Pharmacodynamic Markers : Use Western blotting for downstream targets (e.g., p-S6K for mTOR inhibition).
  • Imaging : Apply PET tracers (e.g., ¹⁸F-labeled analogs) for biodistribution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.